[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate
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Overview
Description
[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is subjected to hydroxylation to introduce a hydroxyl group at the desired position.
Hydroxylation: This step can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to yield the corresponding hydroxylated adamantane.
Esterification: The hydroxylated adamantane is then reacted with acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine to form the acetate ester, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (AcOH) or potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOMe) in methanol (MeOH) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of [(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and acetate groups allow the compound to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent hydrocarbon with a similar cage-like structure but lacking functional groups.
1-Adamantanol: An adamantane derivative with a hydroxyl group but without the acetate ester.
1-Adamantyl acetate: An adamantane derivative with an acetate ester but without the hydroxyl group.
Uniqueness
[(1r,3s,5R,7S)-3-hydroxyadamantan-1-yl]methyl acetate is unique due to the presence of both a hydroxyl group and an acetate ester, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H20O3 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
[(5S,7R)-3-hydroxy-1-adamantyl]methyl acetate |
InChI |
InChI=1S/C13H20O3/c1-9(14)16-8-12-3-10-2-11(4-12)6-13(15,5-10)7-12/h10-11,15H,2-8H2,1H3/t10-,11+,12?,13? |
InChI Key |
TVHARAGBLXWMGF-MPEURRAXSA-N |
Isomeric SMILES |
CC(=O)OCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)O |
Canonical SMILES |
CC(=O)OCC12CC3CC(C1)CC(C3)(C2)O |
Origin of Product |
United States |
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